molecular formula C5H10Si B1625596 Silane,ethynyl-2-d-trimethyl- CAS No. 7299-46-9

Silane,ethynyl-2-d-trimethyl-

Cat. No. B1625596
CAS RN: 7299-46-9
M. Wt: 99.22 g/mol
InChI Key: CWMFRHBXRUITQE-MICDWDOJSA-N
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Description

“Silane,ethynyl-2-d-trimethyl-” is an organic compound that belongs to the class of hydrocarbon derivatives . It is also known as Trimethylsilylacetylene . The compound has a molecular weight of 99.22 and a molecular formula of C5H9DSi . It is used in various scientific experiments.


Synthesis Analysis

The synthesis of “Silane,ethynyl-2-d-trimethyl-” involves the reaction of trimethylsilylacetylene with ethynylmagnesium bromide in the presence of titanium (IV) isopropoxide. The product is then treated with trifluoroacetic acid to remove the trimethylsilyl group and obtain the final compound.


Molecular Structure Analysis

The molecular structure of “Silane,ethynyl-2-d-trimethyl-” is represented by the SMILES string CSi(C)C#C . The InChI key for this compound is CWMFRHBXRUITQE-MICDWDOJSA-N .


Chemical Reactions Analysis

Trimethylsilyl groups, such as the one in “Silane,ethynyl-2-d-trimethyl-”, are known for their chemical inertness and large molecular volume . They are often used as temporary protecting groups during chemical synthesis . They can also make compounds more volatile, making them more amenable to analysis by gas chromatography or mass spectrometry .


Physical And Chemical Properties Analysis

“Silane,ethynyl-2-d-trimethyl-” has a boiling point of 53ºC (lit.) and a density of 0.702 g/mL at 25ºC (lit.) . The compound is a liquid at room temperature .

Safety And Hazards

“Silane,ethynyl-2-d-trimethyl-” is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

2-deuterioethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Si/c1-5-6(2,3)4/h1H,2-4H3/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMFRHBXRUITQE-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497284
Record name (~2~H)Ethynyl(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane,ethynyl-2-d-trimethyl-

CAS RN

7299-46-9
Record name (~2~H)Ethynyl(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Trimethylsilyl)acetylene-d
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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